molecular formula C5H6N2O2S B13112451 6-Methylpyrimidine-4-sulfinicacid

6-Methylpyrimidine-4-sulfinicacid

Cat. No.: B13112451
M. Wt: 158.18 g/mol
InChI Key: MIYJKVVBNYDSTD-UHFFFAOYSA-N
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Description

6-Methylpyrimidine-4-sulfinicacid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrimidine-4-sulfinicacid typically involves the reaction of 6-methylpyrimidine with sulfur-containing reagents under controlled conditions. One common method includes the oxidation of 6-methylpyrimidine using sulfur dioxide or sulfur trioxide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally benign oxidizing agents and catalysts is also a focus in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyrimidine-4-sulfinicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.

    Substitution: The methyl group at position 6 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylpyrimidine-4-sulfinicacid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methylpyrimidine-4-sulfinicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    6-Methylpyrimidine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.

    4-Sulfinicacid Pyrimidine: Similar structure but without the methyl group at position 6, affecting its steric and electronic properties.

    6-Methylpyrimidine-4-sulfonicacid: An oxidized form of 6-Methylpyrimidine-4-sulfinicacid with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the methyl and sulfinic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

6-methylpyrimidine-4-sulfinic acid

InChI

InChI=1S/C5H6N2O2S/c1-4-2-5(10(8)9)7-3-6-4/h2-3H,1H3,(H,8,9)

InChI Key

MIYJKVVBNYDSTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)S(=O)O

Origin of Product

United States

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